Product packaging for MCPA-isobutyl(Cat. No.:CAS No. 1713-11-7)

MCPA-isobutyl

Cat. No.: B158167
CAS No.: 1713-11-7
M. Wt: 256.72 g/mol
InChI Key: VETMCNQKJNFMHJ-UHFFFAOYSA-N
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Description

Contextualization of Auxin-Mimic Herbicides in Modern Agriculture

Auxin-mimic herbicides represent a significant class of organic chemicals used extensively in modern agriculture for the selective control of broadleaf weeds. wikipedia.orgwikipedia.org These compounds, also known as synthetic auxins, emulate the action of the natural plant hormone indole-3-acetic acid (IAA), which regulates various growth processes. wikipedia.org When applied to susceptible plants, these herbicides induce uncontrolled and disorganized growth, ultimately leading to the plant's death. wikipedia.org The development of phenoxy herbicides, such as 2,4-D and MCPA, in the 1940s marked a revolutionary step in weed management, particularly in cereal crops. chemcess.com Their selective nature, effectively targeting broadleaf weeds without harming grasses, has made them a cornerstone of weed control strategies worldwide. chemcess.com

MCPA (2-methyl-4-chlorophenoxyacetic acid) was introduced in 1945 and has since been a widely used phenoxy herbicide. wikipedia.org It is known for its effectiveness in controlling a wide spectrum of broadleaf weeds in various agricultural settings, including pastures and cereal crops. wikipedia.org The mode of action involves absorption through the leaves and translocation to the meristematic tissues, where it disrupts normal cell growth and division. wikipedia.org

Significance of MCPA-Isobutyl and Related Esters in Agrochemistry

MCPA is often formulated as salts or esters to enhance its efficacy and handling properties. ulster.ac.uksourcetotap.eu this compound is the isobutyl ester of MCPA. bcpcpesticidecompendium.org The esterification of the parent acid, MCPA, with an alcohol, in this case, isobutanol, results in the formation of this compound. This chemical modification alters the physicochemical properties of the herbicide.

One of the primary advantages of ester formulations like this compound is their increased efficacy in certain conditions. encyclopedia.pub Ester formulations are generally more volatile and have lower water solubility compared to the salt and acid forms. ulster.ac.uksourcetotap.eu The higher lipophilicity of the ester form facilitates its penetration through the waxy cuticle of plant leaves, leading to more efficient absorption. encyclopedia.pub Once absorbed, the ester is hydrolyzed back to the parent acid, which is the active herbicidal form. wikipedia.org

The choice between an ester, salt, or acid formulation of a phenoxy herbicide depends on various factors, including the target weed species, environmental conditions, and crop type. Ester formulations, such as this compound, are often favored for their rapid uptake and potent herbicidal activity.

Evolution of Research Perspectives on this compound Derivatives

The research trajectory of phenoxy herbicides began with the discovery of the herbicidal properties of compounds like 2,4-D and MCPA during World War II. chemcess.com Initial research focused on the synthesis, formulation, and basic efficacy of these parent acids. As the agricultural industry adopted these herbicides, research expanded to include the development of various salt and ester derivatives to improve performance and application flexibility.

The development of ester formulations, including this compound, was driven by the need for enhanced foliar uptake and efficacy, particularly for weeds with thick cuticles. Research in the mid-20th century explored the relationship between the chemical structure of the ester side chain and its herbicidal activity and physicochemical properties. This led to the commercialization of various esters, including methyl, ethyl, butyl, and isooctyl esters of phenoxy herbicides.

In more recent decades, research perspectives have shifted to include a greater emphasis on the environmental fate and behavior of these compounds. ulster.ac.uksourcetotap.eu Studies have investigated the hydrolysis rates of different esters in soil and water, their potential for off-target movement through volatilization and drift, and their degradation pathways. ulster.ac.uksourcetotap.eu The development of advanced analytical techniques has enabled more precise detection and quantification of these compounds and their metabolites in various environmental matrices.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and related phenoxy herbicide esters is multifaceted, with objectives spanning from fundamental chemistry to applied environmental science. Key areas of investigation include:

Synthesis and Formulation: Research continues to explore more efficient and environmentally benign methods for the synthesis of this compound and other esters. This includes the investigation of novel catalysts and reaction conditions to improve yields and reduce byproducts.

Physicochemical Properties: A thorough understanding of the physicochemical properties of this compound is crucial for predicting its behavior in the environment. Academic studies aim to precisely measure properties such as water solubility, vapor pressure, and octanol-water partition coefficient.

Herbicidal Efficacy and Selectivity: Comparative studies are conducted to evaluate the herbicidal efficacy of this compound against a range of weed species and to assess its selectivity in different crops. This research helps in optimizing application strategies for effective weed management.

Environmental Fate and Ecotoxicology: A significant portion of academic research is dedicated to understanding the environmental fate of this compound. This includes studying its persistence in soil and water, its degradation pathways (both biotic and abiotic), and its potential impact on non-target organisms.

Analytical Method Development: The development of sensitive and reliable analytical methods is essential for monitoring the presence of this compound in food and environmental samples. Academic research focuses on advancing techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), for the accurate detection and quantification of this compound. nih.gov

Data Table: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-methylpropyl (4-chloro-2-methylphenoxy)acetate bcpcpesticidecompendium.orgherts.ac.uk
CAS Number 1713-11-7 bcpcpesticidecompendium.orgherts.ac.uk
Molecular Formula C13H17ClO3 bcpcpesticidecompendium.orgherts.ac.uk
Molecular Weight 256.72 g/mol herts.ac.uk
Physical State Data not readily available
Melting Point Data not readily available
Boiling Point Data not readily available
Vapor Pressure Data not readily available
Water Solubility Data not readily available (Esters are generally less soluble than the acid form) ulster.ac.uksourcetotap.eu
Octanol-Water Partition Coefficient (Log Kow) Data not readily available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClO3 B158167 MCPA-isobutyl CAS No. 1713-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2-(4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-9(2)7-17-13(15)8-16-12-5-4-11(14)6-10(12)3/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETMCNQKJNFMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042113
Record name MCPA-isobutyl
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Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713-11-7
Record name MCPA isobutyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name MCPA-isobutyl [ISO]
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Record name MCPA-isobutyl
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Record name Isobutyl 4-chloro-o-tolyloxyacetate
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Record name MCPA-ISOBUTYL
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Chemical Synthesis and Derivatization of Mcpa Isobutyl

Esterification Pathways for MCPA-Isobutyl Production

Esterification is the core process for converting MCPA acid into its more lipophilic ester forms, such as this compound. This conversion alters the compound's physical properties, which can be significant for its chemical applications. researchgate.net

The most common and well-established method for synthesizing esters like this compound is the Fischer-Speier esterification. uwlax.edu This reaction involves heating the carboxylic acid precursor, MCPA acid, with an excess of the desired alcohol, isobutanol, in the presence of a strong acid catalyst. uwlax.eduresearchgate.net The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the deprotonation of the resulting ester yields the final product. uwlax.edu

Alternative methodologies are being explored to create more environmentally friendly and efficient synthetic pathways. These include microwave-assisted synthesis, which can significantly reduce reaction times by enabling more efficient heat transfer. uwlax.edu Biocatalysis, using enzymes such as lipases, presents another green chemistry approach, offering high selectivity and operation under milder conditions, thereby minimizing hazardous waste. uwlax.eduresearchgate.net

The efficiency and yield of MCPA ester synthesis are influenced by several factors, including the type of catalyst, reaction temperature, molar ratio of reactants, and reaction time. researchgate.net Kinetic studies on the esterification of MCPA acid with various alcohols demonstrate that reaction conditions are critical for optimizing product conversion. researchgate.netresearchgate.net

For instance, in the synthesis of other MCPA esters, increasing the molar ratio of alcohol to acid has been shown to improve the reaction rate and yield. researchgate.net The choice of catalyst is also paramount. While strong mineral acids are effective, they can present challenges related to equipment corrosion and waste neutralization. researchgate.net Research into solid acid catalysts and other novel catalytic systems aims to mitigate these issues while maintaining high conversion rates. researchgate.net

Below is a table summarizing findings from kinetic studies on similar esterification reactions, which provides insight into the parameters affecting yield.

CatalystAlcoholAcid/Alcohol Molar RatioTemperature (°C)Reaction Time (min)Max. Yield/ConversionReference Ester
Sulfuric Acid1-Propanol1:106521096.9%n-propyl propanoate
Synthesized Ghee Residue CatalystIso-butyl alcohol-95240>90%iso-butyl lactate
Sulfuric Acid2-Ethylhexanol1:1.595-~74% (at 368 K)MCPA 2-ethylhexyl ester

This table presents data from various esterification studies to illustrate the impact of different reaction parameters. Data for this compound specifically is limited; therefore, analogous ester systems are included for comparative purposes.

Precursor Chemistry and Reaction Mechanisms in MCPA Ester Formation

The formation of this compound is fundamentally dependent on the chemistry of its precursors, MCPA acid and isobutanol, and the catalytic mechanism that facilitates their reaction.

(4-chloro-2-methylphenoxy)acetic acid (MCPA) is the essential precursor for the synthesis of its esters. wikipedia.org The carboxylic acid functional group (-COOH) within the MCPA molecule is the site of the esterification reaction. wikipedia.org MCPA itself is typically synthesized through a substitution reaction between 2-methyl-4-chlorophenol and chloroacetic acid in the presence of a base. wikipedia.orgpsu.edu The purity of the initial MCPA acid is crucial as impurities can carry through to the final ester product. fao.org The acid is described as chemically very stable. nih.gov

Catalysis is essential to achieve practical rates of esterification.

Homogeneous Acid Catalysis : The traditional approach utilizes strong mineral acids, most commonly sulfuric acid (H₂SO₄), as a catalyst. researchgate.netresearchgate.net These catalysts are effective and inexpensive but suffer from several drawbacks, including difficulty in separation from the reaction mixture, reactor corrosion, and the generation of acidic waste streams that require neutralization. researchgate.net P-toluenesulfonic acid is another homogeneous catalyst used in similar esterification processes. google.com

Heterogeneous and Novel Catalysis : To address the shortcomings of homogeneous catalysts, research has focused on solid acid catalysts, such as zeolites and ion-exchange resins. uwlax.edursc.org These catalysts are easily separated from the reaction products by filtration, are often reusable, and can be less corrosive. For related ester syntheses, various novel catalysts have been investigated, including ionic liquids and enzyme-based systems, which align with the principles of green chemistry by reducing waste and often allowing for milder reaction conditions. researchgate.netnih.gov For example, a composite catalyst of bisulfate and p-toluenesulfonic acid has been used for producing isobutyl acetate (B1210297). google.com

Structural Elucidation and Purity Assessment in Synthetic Protocols

Following synthesis, a rigorous analysis is required to confirm the chemical structure of the this compound and to determine its purity. This is critical for ensuring the quality and consistency of the final product.

The identity of the synthesized ester is confirmed using a combination of spectroscopic and chromatographic techniques. fao.org

Infrared (IR) Spectroscopy : This technique is used to verify the formation of the ester by identifying the characteristic carbonyl (C=O) stretching vibration of the ester group, which typically appears at a different wavenumber than the carbonyl stretch of the parent carboxylic acid. It also confirms the disappearance of the broad O-H stretch from the carboxylic acid group. uwlax.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for providing a detailed map of the molecule's structure. NMR analysis can confirm the presence of the isobutyl group and its connection to the carboxyl group through the ester linkage, verifying the complete structure of this compound. uwlax.edufao.org

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can confirm the identity of the active ingredient. fao.org

Purity is typically assessed using chromatographic methods.

High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a common method for quantifying the active ingredient and separating it from impurities, such as unreacted MCPA acid or byproducts from the precursor synthesis. fao.orgdiva-portal.org

Gas Chromatography (GC) : GC is also a suitable method for analyzing volatile esters and can be used to assess purity and detect residual starting materials.

The Food and Agriculture Organization (FAO) provides specifications for technical grade MCPA, outlining acceptable levels of impurities, which underscores the importance of purity assessment in the manufacturing process. fao.org

Advanced Spectroscopic and Chromatographic Validation of Synthetic Products

Spectroscopic Validation:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the aromatic ring, the methylene (B1212753) protons of the acetate group, and the protons of the isobutyl group (methine, methylene, and methyl protons).

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to chlorine and the ether oxygen), the carbons of the acetate moiety, and the carbons of the isobutyl group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations of the ester and ether linkages, as well as absorptions related to the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to characteristic fragment ions.

Predicted Spectroscopic Data for this compound

Technique Predicted Chemical Shifts/Signals
¹H NMR Aromatic Protons: ~6.7-7.2 ppm; -OCH₂CO-: ~4.6 ppm; -OCH₂(isobutyl): ~3.9 ppm; -CH(isobutyl): ~2.0 ppm; Ar-CH₃: ~2.3 ppm; -CH(CH₃)₂(isobutyl): ~0.9 ppm
¹³C NMR C=O: ~169 ppm; Aromatic C-O: ~155 ppm; Aromatic C-Cl: ~129 ppm; Other Aromatic C: ~115-130 ppm; -OCH₂CO-: ~66 ppm; -OCH₂(isobutyl): ~71 ppm; -CH(isobutyl): ~28 ppm; Ar-CH₃: ~16 ppm; -CH(CH₃)₂(isobutyl): ~19 ppm
IR (cm⁻¹) C=O stretch: ~1740; C-O stretch (ester): ~1220; C-O stretch (ether): ~1100; Aromatic C-H stretch: ~3050; Aliphatic C-H stretch: ~2870-2960
MS (m/z) [M]⁺: 256/258 (due to ³⁵Cl/³⁷Cl isotopes); Fragments corresponding to the loss of the isobutoxy group, the isobutyl group, and cleavage of the ether linkage.

Disclaimer: The spectroscopic data presented in this table are predicted values based on the chemical structure of this compound and data from analogous compounds. Actual experimental values may vary.

Chromatographic Validation:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a common method for the analysis of phenoxy herbicides like MCPA and its esters. epa.govresearchgate.net The retention time of this compound would be longer than that of the more polar MCPA acid due to the presence of the nonpolar isobutyl group. A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid to ensure good peak shape. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound would be separated on a capillary GC column and detected by a mass spectrometer, which provides both retention time and mass spectral data for definitive identification and quantification. nih.gov

Industrial and Laboratory Scale Synthesis Considerations

The transition from a laboratory-scale synthesis to industrial production of this compound involves addressing several key factors to ensure efficiency, safety, and cost-effectiveness.

Laboratory Scale Synthesis:

At the laboratory level, the synthesis of this compound is typically performed in batch reactors using standard glassware. The primary focus is on achieving a high yield and purity of the final product for characterization and small-scale testing. Key considerations include:

Reactant Stoichiometry: An excess of isobutanol is often used to shift the reaction equilibrium towards the product side.

Catalyst Selection and Loading: Strong protic acids like sulfuric acid are effective catalysts. The amount of catalyst needs to be optimized to achieve a reasonable reaction rate without causing significant side reactions or complicating the purification process.

Reaction Monitoring: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or HPLC to determine the point of maximum conversion.

Purification: Purification is typically achieved through liquid-liquid extraction to remove unreacted starting materials and the catalyst, followed by distillation under reduced pressure to obtain the pure ester.

Industrial Scale Synthesis:

Scaling up the synthesis of this compound for industrial production requires a different set of considerations:

Reactor Design: Large-scale production may utilize batch or continuous-flow reactors. The choice depends on the production volume and desired operational efficiency. The reactor must be constructed from materials resistant to corrosion by the acidic reaction mixture.

Heat and Mass Transfer: The esterification reaction is often exothermic. Efficient heat removal is critical to maintain optimal reaction temperature and prevent runaway reactions. Proper agitation is necessary to ensure good mixing and mass transfer between the reactants and the catalyst.

Water Removal: On an industrial scale, the continuous removal of water is crucial to drive the reaction to completion. This is often achieved by azeotropic distillation where the water is separated from the returning solvent.

Catalyst Management: The use of solid acid catalysts or immobilized enzymes is gaining traction in industrial esterifications. These offer advantages such as easier separation from the reaction mixture, reduced corrosion issues, and the potential for catalyst recycling, leading to a more sustainable and cost-effective process.

Downstream Processing: The purification process must be efficient and scalable. This may involve multi-stage extraction, neutralization, and fractional distillation to meet the required product purity specifications.

Process Automation and Control: Industrial processes are typically automated to ensure consistent product quality, optimize reaction conditions, and enhance safety.

Molecular and Physiological Mechanisms of Action in Target Biota

Auxin Mimicry and Plant Hormonal System Disruption

The primary mechanism of MCPA is its ability to mimic indole-3-acetic acid (IAA), the most common naturally occurring plant auxin. wikipedia.orgresearchgate.net By imitating this vital plant hormone, MCPA causes a hormonal imbalance that leads to uncontrolled and unsustainable growth, ultimately resulting in the death of susceptible plants, which are primarily dicotyledonous (broadleaf) weeds. wikipedia.orgresearchgate.net

MCPA's herbicidal action begins with its binding to specific auxin receptors. The core auxin signaling pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. In the presence of natural auxin (IAA) or a synthetic mimic like MCPA, the hormone binds to the TIR1/AFB receptor, promoting the formation of a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. This event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, activating their transcription. researchgate.net The expression of these genes leads to various physiological responses, including cell division and elongation. nih.gov By hijacking this natural pathway, MCPA induces a continuous and excessive activation of auxin-responsive genes, leading to the disruption of coordinated development. researchgate.net Mitogen-activated protein kinase (MAP kinase) signal transduction cascades are also known to be involved in the regulation of auxin signaling. nih.gov

The overstimulation of the auxin signaling pathway by MCPA leads to abnormal and lethal physiological effects. The herbicide is absorbed through the leaves and translocated to the plant's meristematic tissues, which are regions of active growth. wikipedia.org In these tissues, the sustained activation of auxin-responsive genes triggers uncontrolled cell division and elongation. fao.org This leads to characteristic symptoms of synthetic auxin damage, such as stem twisting (epinasty), leaf cupping and withering, and callus tissue formation on stems and roots. wikipedia.orgresearchgate.net This unsustainable and disorganized growth exhausts the plant's energy reserves and damages its vascular tissues, disrupting the transport of water and nutrients and leading to plant death. wikipedia.org Studies on other synthetic auxins have shown that pathways controlling cell division and cell elongation can be differentially activated. nih.gov

Differential Susceptibility Mechanisms in Plant Species

The selectivity of MCPA-isobutyl, which effectively controls broadleaf weeds in monocot crops like cereals, is a result of inherent differences in how these plant types respond to the herbicide. wikipedia.org

MCPA is absorbed by the plant and translocated via the phloem to areas of active growth. wikipedia.org While the fundamental processes of uptake and translocation occur in both monocots and dicots, variations in leaf morphology, cuticle thickness, and vascular structure can influence the rate and extent of herbicide movement. More significantly, the primary basis for selectivity lies in the plant's ability to metabolize the herbicide. In general, monocots like cereals are able to detoxify synthetic auxins more rapidly than susceptible broadleaf weeds, preventing the herbicide from accumulating to lethal concentrations in the meristems. In some cases of resistance in dicot species, reduced translocation of the herbicide away from the leaf has been identified as a key mechanism, preventing it from reaching its target sites in the meristems. oup.com

The ability of a plant to tolerate MCPA is often linked to its metabolic processes. usda.gov Resistant species, particularly monocots, can quickly metabolize the herbicide into non-toxic forms. This detoxification typically occurs in three phases: conversion of the herbicide to a more hydrophilic compound (Phase I), conjugation with molecules like sugars or glutathione (B108866) (Phase II), and transport and sequestration into the vacuole or cell wall (Phase III). usda.gov Enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs) are key players in these metabolic pathways. usda.gov

In susceptible species, these detoxification processes are slower or less efficient, allowing the active MCPA molecule to persist and accumulate, leading to the phytotoxic effects. Conversely, some weed populations have evolved resistance through enhanced metabolism, where an increased rate of herbicide detoxification prevents injury. usda.gov For example, some resistant grass species have shown elevated activity of aryl acylamidase, which metabolizes certain herbicides into inactive forms. usda.gov

Molecular Basis of Herbicidal Activity

The herbicidal activity of this compound is fundamentally rooted in its molecular structure, which allows it to function as a persistent mimic of natural auxin. researchgate.net Its lethality stems from the overwhelming disruption of hormonal balance, leading to catastrophic, uncontrolled growth.

Resistance to MCPA can occur through two primary molecular mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.net

Target-Site Resistance (TSR): This involves a mutation in the gene encoding the target protein, in this case, the auxin receptor or other key signaling components. researchgate.net For instance, research has identified a single nucleotide polymorphism (SNP) in an Auxin Response Factor (ARF) gene in an MCPA-resistant population of Amaranthus powellii (green pigweed). researchgate.netbiorxiv.org This mutation is thought to disrupt the interaction between the ARF and its repressor protein, preventing the downstream herbicidal action. researchgate.netbiorxiv.org

Non-Target-Site Resistance (NTSR): This is a more common form of resistance and involves mechanisms that reduce the amount of active herbicide reaching the target site. researchgate.net These mechanisms include reduced uptake, altered translocation, or, most frequently, enhanced metabolic detoxification of the herbicide by enzymes like cytochrome P450s. researchgate.netusda.gov

The effectiveness of this compound as a selective herbicide relies on the differential ability of crop plants (typically monocots) to metabolize the compound compared to susceptible weed species (typically dicots). wikipedia.org

Impact on Nucleic Acid and Protein Synthesis in Plant Meristems

MCPA's primary mode of action is to concentrate in the most actively growing regions of a plant, known as the meristematic tissues. wikipedia.orgnih.gov These tissues, found at the tips of shoots and roots, are centers of intense cell division and differentiation, processes that are heavily dependent on the precise, regulated synthesis of nucleic acids (DNA and RNA) and proteins. nih.govnih.gov

As a synthetic auxin, MCPA induces a state of uncontrolled and unsustainable growth in susceptible broadleaf plants. wikipedia.org This hormonal mimicry overrides the plant's natural regulatory systems, leading to a chaotic overstimulation of genes involved in growth. This abnormal activation results in a rapid, disorganized proliferation of cells, causing characteristic symptoms like stem curling, leaf withering, and tissue malformation. wikipedia.org

This uncontrolled growth fatally interferes with the normal, coordinated synthesis of proteins and nucleic acids. nih.gov The plant's resources are rapidly exhausted in an attempt to support the accelerated, non-viable growth, leading to a breakdown in cellular organization and function. Research indicates that MCPA directly interferes with protein synthesis and cell division, which are the ultimate expressions of nucleic acid and protein synthesis. nih.gov The continuous and excessive demand for new proteins and DNA for the aberrant cell division cannot be met, leading to the eventual death of the meristematic tissues and, consequently, the entire plant. wikipedia.org

Influence on Respiration and Oxidative Processes in Plant Tissues

The physiological stress induced by MCPA's hormonal disruption extends to the cellular level, significantly impacting respiration and promoting oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these reactive products through its antioxidant defense systems. nih.gov

Research on cotton plants exposed to MCPA-Na (a salt form of MCPA) demonstrated a significant increase in the content of malondialdehyde (MDA), a key biomarker for lipid peroxidation, which indicates damage to cell membranes caused by ROS. nih.gov This damage disrupts cellular integrity and function.

In response to this oxidative stress, plants activate protective enzyme systems. nih.gov Studies have recorded notable changes in the activity of several key antioxidant enzymes in plants treated with MCPA:

Superoxide (B77818) Dismutase (SOD): This enzyme is the first line of defense, converting the highly reactive superoxide radical into hydrogen peroxide. nih.govnih.gov

Peroxidase (POD) and Catalase (CAT): These enzymes work to neutralize hydrogen peroxide, converting it into water and oxygen, thus preventing further damage. nih.gov

Studies have shown that exposure to MCPA leads to a marked increase in the activity of SOD, POD, and CAT, as the plant attempts to mitigate the flood of ROS. nih.gov For instance, at the budding stage in cotton, MCPA exposure caused POD activity to increase by 73-100% and CAT activity to rise by up to 26%. nih.gov This enzymatic response highlights the severe oxidative stress imposed by the herbicide. However, this defensive reaction is often insufficient to counteract the widespread cellular disruption, ultimately contributing to the plant's death.

Table 1: Impact of MCPA-Na on Oxidative Stress Indicators in Cotton Seedlings

IndicatorObservation after MCPA ExposureReference
Chlorophyll ContentDecreased nih.gov
Soluble Protein ContentIncreased nih.gov
Malondialdehyde (MDA) ContentIncreased nih.gov
Superoxide Dismutase (SOD) ActivityIncreased nih.gov
Peroxidase (POD) ActivityIncreased nih.gov
Catalase (CAT) ActivityIncreased, then decreased over time nih.gov

Environmental Dynamics and Biogeochemical Fate

Transport and Distribution in Environmental Compartments

The movement and partitioning of MCPA-isobutyl in the environment are critical to understanding its potential impact. These processes are influenced by the chemical's physicochemical properties and its interactions with soil, water, and air.

The partitioning of a pesticide between soil and water is a key determinant of its mobility and bioavailability. This behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For MCPA, the parent acid, Koc values are generally low, indicating a high potential for mobility. nih.gov Studies on MCPA acid have shown that its adsorption to soil is influenced by factors such as soil organic matter content and pH. geus.dkresearchgate.net In acidic conditions below its pKa of 3.07, MCPA is more likely to be in its less soluble, non-ionized form, leading to greater adsorption. nih.govresearchgate.net Conversely, in neutral to alkaline soils, it exists predominantly as a more mobile anion. researchgate.net

Research on various soil types has demonstrated that the sorption of MCPA is generally low. researchgate.net For instance, one study reported Freundlich constants (Kf) for MCPA ranging from 0.7 to 27.2 mg(1-nF) x L(nF)/kg, with an inverse relationship between sorption strength and mineralization. nih.gov Another study on carbon black as an adsorbent found that the monolayer adsorption capacity for MCPA was 0.181 mmol/g on a non-modified surface. nih.govmdpi.com

While specific adsorption data for this compound is scarce, it is expected that upon application, the ester will hydrolyze to MCPA acid, and therefore, the soil mobility characteristics of the acid become the primary driver of its fate in the soil-water environment.

Table 1: Soil Adsorption and Mobility of MCPA

ParameterValueSoil/Adsorbent TypeReference
pKa3.07- researchgate.net
Freundlich Constant (Kf)0.7 - 27.2 mg(1-nF) x L(nF)/kgSandy top- and subsoil nih.gov
Monolayer Adsorption Capacity0.181 mmol/gNon-modified carbon black nih.govmdpi.com

Due to its high solubility and poor adsorption to soil, MCPA is susceptible to transport into surface and groundwater. sourcetotap.eumdpi.com The high mobility of MCPA, particularly in its anionic form in non-acidic soils, creates a significant potential for leaching. geus.dk Modeling studies have indicated that under certain conditions, MCPA concentrations in groundwater could be below the administrative limit of 0.1 μg/l, but this is highly dependent on soil type and degradation rates. geus.dk

The leaching potential of MCPA has been observed in various studies. For example, MCPA has been frequently detected in river systems, especially after application and storm events. sourcetotap.eu While direct groundwater contamination by MCPA has been less frequently reported in some large-scale studies, its presence in surface waters that can recharge groundwater sources remains a concern. sourcetotap.eu The persistence of MCPA can be higher in acidic soils and at lower temperatures, which could increase the risk of leaching over time.

Herbicides can enter the atmosphere through volatilization from plant and soil surfaces and from spray drift during application. researchgate.netnih.gov this compound, being an ester, is likely to be more volatile than its parent acid. Research has shown that atmospheric concentrations of MCPA can increase for several hours after application, indicating a volatilization source. nih.gov One study observed maximum gas-phase MCPA concentrations of 60 pptv post-application. nih.gov

Once in the atmosphere, MCPA can be transported over short and long distances. nih.gov Its atmospheric lifetime is determined by factors such as wet and dry deposition and oxidation by hydroxyl radicals. nih.gov The estimated atmospheric lifetime for MCPA is around 16 hours. nih.gov This atmospheric pathway allows for the deposition of MCPA in off-target areas, including remote regions. nih.gov

Transformation and Degradation Pathways

The breakdown of this compound in the environment is a critical process that reduces its persistence. This transformation is primarily driven by microbial activity in the soil.

The primary degradation pathway for this compound in the soil is hydrolysis to MCPA acid, which is then further degraded by soil microorganisms. The degradation of MCPA generally follows first-order kinetics, with half-lives reported to range from 14 days to a month, depending on soil moisture and organic matter content. researchgate.net

The degradation of MCPA is significantly influenced by soil microbial activity. Studies have shown that mineralization is strongly correlated with the desorption of the herbicide from soil particles, indicating that only the bioavailable fraction in the soil solution is readily degraded. nih.gov Thin-layer chromatography has revealed the formation of minor metabolites, accounting for less than 7% of the initially applied MCPA. nih.gov

A diverse range of soil microorganisms are capable of degrading MCPA. The initial step in the biodegradation of MCPA often involves the cleavage of the ether bond by an α-ketoglutarate-dependent dioxygenase, which is encoded by genes such as tfdA. The presence of these genes can serve as a biomarker for the potential of a microbial community to degrade MCPA.

Several bacterial genera have been identified as being involved in the degradation of MCPA. These include:

Aminobacter

Cupriavidus

Novosphingobium

Pseudomonas

Rhodococcus

Sphingobium

Sphingopyxis

The presence and activity of these microbial populations are crucial for the natural attenuation of MCPA in the soil environment.

Abiotic Degradation Processes

While microbial breakdown is the primary degradation pathway, abiotic processes also contribute to the dissipation of this compound and its metabolites.

Photodegradation, or the breakdown by sunlight, can occur both in water and on soil surfaces.

Aquatic Environments: In water, MCPA can be degraded by sunlight. orst.edu The photolysis half-life of MCPA in river water has been estimated to be around 14 days. sourcetotap.euulster.ac.uk The presence of substances like titanium dioxide (TiO2) can act as a photocatalyst, significantly enhancing the degradation rate under UV irradiation. scirp.orgresearchgate.net The degradation process can be influenced by the presence of other dissolved organic compounds. nih.gov

Terrestrial Environments: On soil surfaces, MCPA photodegrades slowly, with a reported half-life of 67 days when irradiated with natural sunlight. epa.gov For MCPA in spray droplets in the air, a much shorter half-life of 4.6 days has been reported in natural sunlight. sourcetotap.euulster.ac.uk

The ester bond in this compound is susceptible to chemical hydrolysis, a reaction with water that cleaves the bond. This process is influenced by pH. While it can be catalyzed by acid, alkaline conditions generally favor the hydrolysis of esters. chemguide.co.uk In most environmental settings, microbial hydrolysis is the more dominant process. However, chemical hydrolysis can be a contributing factor, particularly in alkaline conditions. It's important to note that the parent MCPA acid itself does not hydrolyze. epa.gov

Persistence and Environmental Half-Life Studies

The persistence of a pesticide is a key indicator of its potential for environmental impact. This is often expressed as a half-life (DT50), which is the time required for 50% of the initial amount to dissipate.

Modeling Environmental Persistence under Varied Conditions

The environmental half-life of MCPA, the primary degradation product of this compound, varies significantly depending on environmental conditions.

Soil: In soil, MCPA is generally considered to have low persistence. orst.edu The aerobic soil metabolism half-life for MCPA is reported to be around 24 days. epa.gov Field half-life values typically range from 14 days to a month, though some studies have reported ranges of 7 to 60 days. orst.eduulster.ac.uk In anaerobic soil conditions, degradation is much slower. ulster.ac.uk

Water: In aerobic aquatic environments, the total system half-life for MCPA has been reported to be greater than 30 days. epa.gov However, in rice paddy water, MCPA was almost completely degraded by microorganisms in under two weeks. orst.edu The soil water DT50 is reported to be between 7 and 60 days. sourcetotap.eu

The following interactive table provides a summary of reported half-life data for MCPA under different conditions.

Environmental CompartmentConditionsReported Half-Life (DT50)
SoilAerobic Metabolism (Lab)24 days epa.gov
SoilField14 to 30 days orst.edu
SoilPhotolysis (Surface)67 days epa.gov
AirSpray Droplets4.6 days sourcetotap.euulster.ac.uk
WaterRiver Water (Photolysis)~14 days sourcetotap.euulster.ac.uk
WaterAerobic Aquatic System>30 days epa.gov
WaterGroundwater<7 days sourcetotap.eu

This table synthesizes data from multiple sources and represents a range of reported values. Actual persistence can differ based on specific site characteristics.

Environmental fate models, such as PRZM-EXAMS and SCI-GROW, are used to estimate environmental concentrations of MCPA for risk assessment purposes. epa.gov These models integrate data on degradation rates, soil properties, and climate to predict the persistence and movement of the herbicide in the environment.

Formation of Non-Extractable Residues (NER) and Long-Term Sequestration

The long-term fate of the herbicide this compound in the soil environment is significantly influenced by the formation of non-extractable residues (NER). Following application, this compound is expected to undergo hydrolysis to its parent compound, 4-chloro-2-methylphenoxyacetic acid (MCPA). The subsequent interactions of MCPA with soil components can lead to its sequestration, rendering it resistant to extraction by common organic solvents. This process is a crucial aspect of its environmental dynamics, affecting its bioavailability, persistence, and potential for long-term impact.

The formation of NER involves the binding of MCPA and its degradation products to soil organic matter (SOM) and mineral fractions. Research indicates that MCPA has a tendency to form non-extractable residues, although it exhibits a lower affinity for interaction with soil particles compared to some other organic contaminants. cabidigitallibrary.org The processes leading to NER formation are complex and are influenced by the physico-chemical properties of the compound, soil characteristics, and microbial activity. cabidigitallibrary.org

Studies using 14C-labeled MCPA have provided detailed insights into its distribution and sequestration in soil. Over time, a significant portion of the applied MCPA becomes incorporated into various soil organic matter fractions, including fulvic acids (FA), humic acids (HA), and humin (HU). cabidigitallibrary.org This binding is a key mechanism for the long-term sequestration of the herbicide.

The complexation of MCPA with dissolved organic matter (DOM) is a critical step in its sequestration pathway. This process is governed by static binding mechanisms, including ligand exchange, hydrogen bonding among polar groups, and hydrophobic interactions with aromatic structures within the DOM. nih.gov Research has shown that microbial humic-like substances are the dominant fraction of DOM involved in complexing with MCPA. nih.gov The specific binding sites on the DOM can vary depending on land use and soil management practices, with amino groups, polysaccharides, and aliphatic C-H groups being important in some soils, while aromatic C=C and amide C=N groups are more significant in others. nih.gov

Several factors can influence the rate and extent of NER formation. Soil amendments, for instance, can alter the persistence and degradation of MCPA. The addition of materials like wheat ash has been shown to reduce the degradation of MCPA, leading to its increased persistence in the soil. researchgate.net Similarly, the presence of other agrochemicals, such as certain fungicides, can impact the degradation pathways and potentially the formation of non-extractable residues. researchgate.net

Microbial activity plays a dual role in the fate of MCPA. While microorganisms are primarily responsible for its degradation, reduced microbial activity can paradoxically lead to a higher formation of non-extractable residues. cabidigitallibrary.org This suggests that under conditions that inhibit microbial breakdown, the parent compound has a longer residence time in the soil, allowing for greater interaction and binding with soil matrix components.

The following tables present research findings on the formation of non-extractable residues of MCPA in soil.

Table 1: Distribution of 14C-MCPA in Soil Organic Matter Fractions Over Time

Incubation Time (days) Fulvic Acids (%) Humic Acids (%) Humin (%)
120 5 8 6

Data derived from a study on the fate of 14C-labeled MCPA in soil, indicating the percentage of applied radioactivity bound to different organic matter fractions after 120 days of incubation. cabidigitallibrary.org

Table 2: Formation of Non-Extractable Residues (NER) of MCPA Over Time

Incubation Time (days) NER (% of Applied Radioactivity) - Control
0 ~2
7 ~15
14 ~20
28 ~25
56 ~28

This table shows the percentage of applied MCPA that transformed into non-extractable residues in soil over a 56-day period under control conditions. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-chloro-2-methylphenoxyacetic acid (MCPA)
Fulvic Acids
Humic Acids

Ecotoxicological Investigations and Non Target Organism Impact

Effects on Terrestrial Ecosystems

The introduction of MCPA-isobutyl into terrestrial environments necessitates an evaluation of its effects on soil health and adjacent, non-target vegetation.

Soil Microbial Community Dynamics and Functional Responses

Soil microorganisms are fundamental to nutrient cycling and the decomposition of organic matter. The application of herbicides can alter the delicate balance of these microbial communities.

Impact on Microbial Biomass, Respiration, and Enzyme Activity

Table 1. Summary of research findings on the impact of the parent compound MCPA on soil microbial functional parameters.

Non-Target Plant Responses in Adjacent Habitats

As a synthetic auxin herbicide, MCPA is designed to be highly effective against broadleaf weeds. nih.gov This mode of action, however, also poses a risk to non-target broadleaf plants in habitats adjacent to treated areas. The primary route of exposure for these plants is through spray drift, where wind carries herbicide particles away from the intended target.

Effects on Aquatic Ecosystems

The potential for this compound to enter waterways via runoff or leaching is a significant environmental concern, as its ester form is known to be more toxic to aquatic organisms compared to its acid or salt forms.

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

Aquatic invertebrates are a cornerstone of freshwater food webs, and organisms like Daphnia magna (water flea) are standard models for ecotoxicological testing. While the parent compound MCPA is generally considered to be of low toxicity to aquatic invertebrates, comprehensive data for the this compound ester is sparse. Toxicity values are often reported as the concentration that is lethal to 50% of the test population (LC50) or that causes immobilization or other effects in 50% of the population (EC50) over a specified period, typically 48 hours.

Table 2. Acute toxicity of MCPA and a related ester to Daphnia magna.

Algal Growth Inhibition and Photosynthetic System Disruption

Algae are fundamental primary producers in aquatic ecosystems, and any adverse effects on their populations can have cascading consequences for the entire food web. Herbicides, by their nature, can pose a risk to these non-target plants.

Studies on the toxicity of MCPA to algae have shown a range of sensitivities depending on the species and the specific form of MCPA tested. For the green alga Desmodesmus subspicatus, the 72-hour EC₁₀ and EC₅₀ values (the concentrations causing 10% and 50% effect, respectively) for MCPA acid were reported to be 142.7 mg/L and 529.1 mg/L, respectively, based on cell counts. This indicates a relatively low acute toxicity to this particular species. In a broader study of 36 herbicides, MCPA in the phenoxy-carboxylic-acid group demonstrated the lowest acute toxicity to green algae, with a 72-hour EC₅₀ of 143 mg/L.

However, other studies have indicated higher toxicity for certain algal species and MCPA formulations. For instance, chronic toxicity data for MCPA have shown that diatoms are generally the most sensitive taxonomic group. The diatom Navicula pelliculosa exhibited a 5-day No Observed Effect Concentration (NOEC) for growth of 7.7 µg/L . Another green alga, Raphidocelis subcapitata, showed a chronic NOEC for 4-day growth of 32 µg/L . These findings highlight the variability in sensitivity among different algal species.

The following table summarizes some of the available data on the toxicity of MCPA to various algal species. It is crucial to reiterate that these values are for different forms of MCPA and not specifically for this compound.

Interactive Data Table: Toxicity of MCPA to Algal Species

Species Endpoint Duration Value (mg/L) MCPA Form
Desmodesmus subspicatus 72-h EC₁₀ 72 hours 142.7 MCPA acid
Desmodesmus subspicatus 72-h EC₅₀ 72 hours 529.1 MCPA acid
Green Algae (general) 72-h EC₅₀ 72 hours 143 MCPA
Navicula pelliculosa 5-d NOEC 5 days 0.0077 MCPA

Fish Species Sensitivity and Sublethal Effects

The impact of herbicides on fish populations is a significant concern in ecotoxicology. The sensitivity of fish to a particular chemical can vary widely between species.

Acute toxicity data for MCPA in fish show a broad range of LC₅₀ values (the concentration lethal to 50% of the test organisms). For rainbow trout (Oncorhynchus mykiss), 96-hour LC₅₀ values have been reported to range from 3.6 to 748 mg/L, depending on the life stage and the specific MCPA formulation ccme.ca. The 2-EHE and isooctyl ester formulations of MCPA are noted to be the most toxic to fish ccme.ca. For example, the 96-hour LC₅₀ for the 2-EHE formulation in bluegill sunfish is between 3.16 and 4.64 mg/L ccme.ca. In general, MCPA is considered to be slightly toxic to freshwater fish, with reported LC₅₀ values for rainbow trout ranging from 117 to 232 mg/L orst.edu.

Beyond acute mortality, sublethal effects of pesticides can have long-term impacts on fish populations. These effects can manifest as physiological and biochemical changes that may not be immediately lethal but can impair a fish's ability to survive, grow, and reproduce. When a fish is exposed to a sublethal concentration of a pesticide, a variety of physiological and biochemical changes can occur npdc.govt.nz. These may represent an adaptive stress response or indicate a partial failure of one or more physiological functions, making the fish more vulnerable to predation or disease npdc.govt.nz.

Sublethal effects of herbicides on fish that have been studied include impacts on reproduction, stress responses, olfaction, and behavior. However, these responses have often been observed at concentrations that are rarely found in surface waters inhabited by fish. For MCPA specifically, limited chronic toxicity data show that it can inhibit the growth of rainbow trout at a concentration of 50 mg/L and increase mortality of juvenile brown trout (Salmo trutta) at 100 mg/L ccme.ca.

The following table presents a selection of acute toxicity data for MCPA in different fish species. It is important to note the variability based on the MCPA formulation.

Interactive Data Table: Acute Toxicity of MCPA to Fish Species

Species Endpoint Value (mg/L) MCPA Formulation
Rainbow Trout (Oncorhynchus mykiss) 96-h LC₅₀ 3.6 - 748 Various
Bluegill Sunfish (Lepomis macrochirus) 96-h LC₅₀ 3.16 - 4.64 2-EHE

Interacting Stressors and Mixture Toxicity

In the natural environment, organisms are rarely exposed to a single chemical stressor. Instead, they are often subjected to a complex mixture of pesticides and other environmental contaminants. The combined effect of these mixtures can be synergistic (greater than the sum of the individual effects), antagonistic (less than the sum of the individual effects), or additive.

Synergistic and Antagonistic Effects with Co-occurring Pesticides and Environmental Contaminants

The interaction of MCPA with other pesticides has been a subject of study, particularly in the context of herbicide tank mixtures used in agriculture. Research has indicated that the amine formulation of MCPA can be antagonistic to both grass and other broadleaf herbicides researchgate.net. For instance, studies have shown antagonistic effects of auxin-type herbicides like MCPA when mixed with ACCase inhibitor herbicides ecetoc.org. One study reported that the addition of 2,4-D plus MCPA dramatically reduced the efficacy of clodinafop propargyl, indicating an antagonistic interaction ecetoc.org.

It is important to note that these studies have focused on specific formulations of MCPA, such as the amine or dimethylamine salt, and the interactions of this compound with other pesticides may differ. The presence of other substances, such as surfactants, can also influence the nature of the interaction, sometimes masking antagonism researchgate.net. There is a general lack of data on the toxicity effects of pesticide mixtures on a wide range of organisms sourcetotap.euulster.ac.uk.

Long-term Ecological Consequences of Chronic Exposure to Low Concentrations

The long-term ecological consequences of chronic exposure to low concentrations of pesticides are a significant area of concern in environmental science. Continuous exposure to even sublethal levels of a contaminant can lead to subtle but profound changes in ecosystems over time.

For MCPA, its high solubility and poor adsorption to soil make it susceptible to transport into surface and groundwater, potentially leading to chronic exposure scenarios in aquatic environments sourcetotap.eu. While MCPA is known to degrade under aerobic conditions, it can be persistent in anaerobic environments, creating a potential for long-term contamination sourcetotap.eu.

The effects of long-term, low-level exposure to environmental endocrine disruptors on reproductive physiology and behavior have been documented for various chemicals nih.gov. While MCPA is not typically classified as an endocrine disruptor, chronic exposure to any stressor can have unforeseen impacts on organismal health and population dynamics. The majority of toxicity data for MCPA is based on studies of its formulations used for spraying, and less is known about the toxicity and persistence of its breakdown products ulster.ac.uk.

Currently, there is a significant knowledge gap regarding the long-term ecological consequences of chronic exposure to low concentrations of this compound specifically. The potential for bioaccumulation of MCPA is considered low sourcetotap.eu; however, the continuous presence of the compound and its metabolites in aquatic systems could still pose a risk to sensitive species and ecosystem functions. Further research is needed to understand the potential for multiple stressor effects, where MCPA interacts with other environmental factors such as nutrient levels and the presence of other contaminants sourcetotap.eu.

Agronomic Efficacy and Weed Management Strategies

Herbicidal Performance in Agricultural Cropping Systems

MCPA-isobutyl, an ester formulation of the herbicide MCPA, is a selective, systemic, post-emergence herbicide used to manage broadleaf weeds. fao.orgorst.edu As a member of the phenoxyacetic acid family, it functions as a synthetic auxin, concentrating in the actively growing regions of susceptible plants and disrupting normal development. fao.orgorst.edufao.org Its utility is particularly noted in cereal crops, where it can control a wide array of weeds with a degree of crop safety. epa.govresearchgate.net

This compound is effective against a broad spectrum of annual and perennial broadleaf weeds. orst.educnagrochem.com Its efficacy is well-documented for controlling problematic weeds in cereals, pastures, and other agricultural systems. cnagrochem.comapparentag.com.au The herbicide is particularly effective against mustards, thistles, and various other common agricultural weeds. epa.gov However, it is not considered a broad-spectrum herbicide on its own and is often mixed with other active ingredients to broaden the range of weeds controlled. rutgers.edu

Below is a table detailing some of the broadleaf weeds controlled by MCPA.

Table 1: Broadleaf Weeds Controlled by MCPA

Weed Common NameScientific NameSusceptibility
Common Lamb's-quartersChenopodium albumSusceptible
Wild MustardSinapis arvensisSusceptible
Canada Thistle (top growth)Cirsium arvenseSuppression
Field BindweedConvolvulus arvensisSusceptible
Redroot PigweedAmaranthus retroflexusSusceptible
Shepherd's PurseCapsella bursa-pastorisSusceptible
Stinkweed (Field Pennycress)Thlaspi arvenseSusceptible
DandelionTaraxacum officinaleSusceptible
PlantainPlantago spp.Susceptible
RagweedAmbrosia spp.Susceptible
CockleburXanthium strumariumSusceptible
Fat HenAtriplex patulaSusceptible
Noogoora BurrXanthium pungensSusceptible

Source: Data compiled from multiple agricultural and herbicide guides. apparentag.com.augreenbook.net

A key attribute of this compound is its selectivity, allowing for the control of broadleaf weeds within growing cereal crops and certain other crops. nufarm.com Cereals such as wheat, barley, oats, and rye exhibit tolerance to MCPA. epa.govgreenbook.netdpird.wa.gov.au Other tolerant crops include flax, peas, grasslands, and rice. orst.eduepa.gov This selectivity is a primary reason for its widespread use in these cropping systems. researchgate.net

However, crop tolerance is not absolute. Varietal differences within a crop species can lead to varying responses to MCPA application, with some varieties being more susceptible to injury. epa.gov Furthermore, environmental conditions and application timing can influence crop safety. dpird.wa.gov.audpird.wa.gov.au For instance, research has shown that while wheat, triticale, and rye are generally tolerant, barley can be more sensitive to certain herbicide tank mixes involving synthetic auxins. weedcontroljournal.org It is noted that some degree of crop injury is possible, and this risk must be weighed against the potential for yield loss from weed competition. epa.gov

Table 2: Crop Tolerance to MCPA

CropTolerance LevelNotes
WheatTolerantSome varietal differences exist. epa.govweedcontroljournal.org
BarleyTolerantCan be more sensitive than wheat to certain herbicides. dpird.wa.gov.auweedcontroljournal.org
OatsTolerantGenerally more tolerant to MCPA than to 2,4-D. epa.govepa.gov
RyeTolerantGenerally shows good tolerance. weedcontroljournal.org
TriticaleTolerantGenerally shows good tolerance. weedcontroljournal.org
FlaxTolerantMore tolerant to MCPA than to 2,4-D. epa.gov
RiceTolerantUsed for broadleaf weed control. orst.eduapparentag.com.au
Established PasturesTolerantCommonly used for weed management in grassland. nufarm.comyoutube.com

Source: Data compiled from EPA labels and agricultural research. epa.govapparentag.com.auweedcontroljournal.org

The effectiveness of this compound is significantly influenced by both the timing of its application relative to weed growth stage and the prevailing environmental conditions. For optimal results, the herbicide should be applied when weeds are young and actively growing. youtube.com Applying the product to hardened-off or mature weeds may result in reduced control.

Environmental factors play a crucial role in herbicide performance. Soil properties and microbial activity affect the degradation rate of MCPA, with its half-life in soil ranging widely from approximately 1.5 to 60 days. researchgate.net Factors such as soil moisture and temperature impact both the weed's growth rate and its ability to absorb the herbicide. Application should be avoided during periods of dead calm or gusty winds to prevent spray drift. greenbook.net Furthermore, rainfall shortly after application can wash the herbicide off the plant foliage before it can be adequately absorbed; some formulations require a rain-fast period of several hours. fmc.com

Herbicide Resistance Development and Mitigation

The repeated and widespread use of any single herbicide mode of action creates selection pressure that can lead to the evolution of resistant weed populations. cnagrochem.com MCPA is no exception, and resistance in several weed species has been documented globally. biorxiv.org

Resistance to synthetic auxin herbicides like MCPA can evolve through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): This form of resistance involves genetic mutations in the plant that alter the herbicide's binding site. For synthetic auxins, this typically involves changes in the auxin co-receptor complex. Research on green pigweed (Amaranthus powellii) resistant to MCPA identified a single nucleotide polymorphism (SNP) in an auxin response factor (ARF) gene, which is linked to target-site modifications. biorxiv.org

Non-Target-Site Resistance (NTSR): This is a more common and complex mechanism for auxin resistance. It involves processes that prevent a lethal dose of the herbicide from reaching its target site. This can include reduced herbicide absorption or translocation, or more commonly, enhanced metabolic detoxification of the herbicide by the plant. biorxiv.org In a study of MCPA-resistant wild radish (Raphanus raphanistrum), evidence suggested that resistance was not due to differences in uptake or metabolism, but rather that resistant plants more rapidly translocated the herbicide to the roots, potentially for exudation from the plant. nih.gov The inheritance of this resistance was determined to be controlled by a single, incompletely dominant gene. nih.gov

The evolution of resistance is a significant concern, as 44 weed species globally have developed resistance to synthetic auxin herbicides as of 2024. biorxiv.org

To preserve the efficacy of this compound and other synthetic auxins, a multi-faceted approach to weed management is essential. The core principle is to reduce the selection pressure for resistance. usda.gov

Herbicide Rotation and Mixtures: A critical strategy is the rotation of herbicides with different modes of action (MoA). wikipedia.org MCPA belongs to the Herbicide Resistance Action Committee (HRAC) Group 4 (formerly Group O), which are synthetic auxins. nih.gov To manage resistance, growers should rotate or use tank-mixes with herbicides from other HRAC groups. usda.govwikipedia.org This prevents weeds resistant to one MoA from dominating a field, as they will be controlled by a subsequent herbicide with a different MoA. wikipedia.org Hierarchical clustering analysis has identified distinct groups of herbicide MoAs that are linked by co-occurrence of resistant weeds, suggesting that rotating herbicides between these clusters could be a more effective long-term strategy. nih.gov

Integrated Weed Management (IWM): Relying solely on herbicides is unsustainable. growiwm.org IWM combines multiple control tactics—chemical, cultural, mechanical, and biological—into a comprehensive strategy. growiwm.orgslideshare.net Key IWM practices to mitigate resistance include:

Cultural Practices: Using competitive crop cultivars, optimizing planting density and row spacing to achieve rapid canopy closure, and implementing crop rotation can give the crop an advantage over weeds. growiwm.org

Prevention: Using certified weed-free crop seed and cleaning equipment between fields helps prevent the introduction and spread of resistant weed seeds. growiwm.org

Scouting and Monitoring: Regularly scouting fields helps to identify potential resistance issues early, such as patches of a single weed species that survive a normally effective herbicide application. epa.govusda.gov

Diversification: Employing a diverse range of weed control practices reduces the reliance on any single method, thereby lowering the selection pressure for resistance to that method. usda.gov

By implementing these best management practices, the development of herbicide resistance can be delayed, extending the useful lifespan of valuable tools like this compound. usda.gov

Interactions with Agricultural Practices and Biostimulants

The agronomic effectiveness of this compound, a selective herbicide used for the control of broadleaf weeds, is not only a function of its intrinsic chemical properties but is also significantly modulated by its interaction with various agricultural management practices. The application of this compound, an isobutyl ester formulation of 2-methyl-4-chlorophenoxyacetic acid (MCPA), is followed by its rapid hydrolysis in soil and plant tissues to the parent MCPA acid. Consequently, the persistence, efficacy, and environmental fate are largely governed by the behavior of MCPA. Tillage systems and the co-application of biostimulants are two critical areas of practice that influence its performance.

Influence of Tillage and Soil Management on Efficacy and Persistence

Tillage practices fundamentally alter the soil environment, which in turn affects the behavior and persistence of soil-applied herbicides like this compound. The primary mechanisms influenced by soil management are herbicide sorption, degradation, and transport. The shift from conventional tillage (CT), involving practices like moldboard plowing, to conservation tillage (CT) or no-till (NT) systems creates distinct soil conditions that impact herbicide fate.

Conservation tillage systems are characterized by reduced soil disturbance and the retention of crop residues on the soil surface. This leads to an accumulation of soil organic matter (SOM) in the upper soil layers. frontiersin.orgmdpi.com SOM is a key factor controlling the sorption of herbicides. sourcetotap.eu For phenoxyacetic herbicides like MCPA, adsorption is positively correlated with the soil's organic matter content, particularly the humic and fulvic acid fractions. mdpi.comnih.gov Increased sorption in no-till systems can reduce the amount of herbicide in the soil solution that is available for weed uptake, potentially affecting efficacy. However, this increased binding also reduces the herbicide's mobility and leaching potential, which is a significant factor for a relatively mobile compound like MCPA. mdpi.comresearchgate.net

The layer of crop residue in no-till systems can intercept a portion of the applied herbicide, preventing it from immediately reaching the soil. The intercepted herbicide may be subject to photodegradation or may be washed off onto the soil by subsequent rainfall. This interaction can influence the uniformity of weed control.

Microbial degradation is the primary pathway for the breakdown of MCPA in the soil. mdpi.com Conservation tillage practices often lead to higher microbial biomass and activity in the surface soil due to the higher organic matter content and moisture conservation. This enhanced microbial activity can accelerate the degradation of MCPA, reducing its persistence. Conversely, conventional tillage incorporates the herbicide into the soil, which can also expose it to a larger microbial population throughout the tilled layer, but may lead to conditions less favorable for microbial activity compared to the stratified, organic-rich surface of a no-till system.

The table below summarizes the general influence of different tillage systems on soil properties and the subsequent effects on this compound's behavior after its conversion to MCPA.

Table 1: Conceptual Influence of Tillage Systems on Factors Affecting MCPA Persistence and Efficacy

Factor Conventional Tillage (CT) Conservation/No-Till (NT) Impact on MCPA
Soil Organic Matter (SOM) Uniformly mixed, lower in surface layer. Concentrated in the top few centimeters. frontiersin.orgmdpi.com Higher SOM in NT increases sorption, potentially reducing bioavailability and leaching. mdpi.comnih.gov
Crop Residue Incorporated into the soil. Remains on the soil surface. Residue in NT can intercept herbicide spray, affecting soil contact and efficacy.
Microbial Activity Distributed through the plow layer. Higher in the surface layer. Enhanced microbial activity in NT can lead to faster degradation of MCPA. mdpi.com
Soil Structure & Moisture Soil aggregates are broken down; can lead to crusting. Improved aggregate stability and water infiltration. mdpi.com Better moisture in NT can support microbial degradation, which is moisture-dependent.
Herbicide Placement Incorporated into the soil profile. Concentrated on or near the soil surface. Surface concentration in NT may lead to faster degradation but also potential for runoff if not managed.

Co-application with Biostimulants for Enhanced Crop Performance or Stress Mitigation

A study by Tejada et al. (2010) examined the effects of MCPA on soil biological properties when applied to a soil amended with four different biostimulants. The application of MCPA alone led to a significant decrease in the activity of several key soil enzymes and in ergosterol (B1671047) content, an indicator of fungal biomass. However, in soils amended with biostimulants, this negative impact was reduced. The biostimulants likely provided an easily assimilable source of nutrients for soil microorganisms, which could have both stimulated the microbial community and accelerated the degradation of the herbicide. researchgate.net The application of these organic-based biostimulants counteracted the adverse effects of the herbicide on soil health.

The table below presents data from this study, showing the reduction in the inhibitory effect of MCPA on soil biological properties in the presence of different biostimulants 60 days after application.

Table 2: Effect of Biostimulants on Mitigating MCPA-induced Inhibition of Soil Biological Properties (Data sourced from Tejada et al., 2010) researchgate.net

Soil Property % Decrease with MCPA Alone % Decrease with MCPA + WCDS¹ % Decrease with MCPA + PA-HE² % Decrease with MCPA + CGHE³ % Decrease with MCPA + RB⁴
Dehydrogenase Activity 39.3% 15.2% 11.4% 18.6% 9.8%
Urease Activity 20.0% 7.9% 5.3% 9.1% 4.2%
Phosphatase Activity 15.7% 6.1% 4.8% 7.3% 3.9%
Ergosterol Content 56.5% 22.1% 18.9% 26.3% 16.5%

¹WCDS: Wheat Condensed Distillers Soluble; ²PA-HE: Hydrolyzed Poultry Feathers; ³CGHE: Carob Germ Enzymatic Extract; ⁴RB: Rice Bran Extract

Beyond mitigating negative soil impacts, the co-application of biostimulants can also have a direct beneficial effect on crop yield. Research has shown that combining certain biostimulants with herbicide tank-mixes can result in modest yield improvements compared to using the herbicide alone. For instance, studies on oat and wheat have demonstrated a small but positive effect on grain yields when the biostimulant CropBooster® was combined with a bromoxynil/MCPA herbicide mixture. researchgate.net

Table 3: Effect of Co-application of a Biostimulant with a Bromoxynil/MCPA Herbicide Mix on Crop Yield (Data sourced from a review by Katsenios et al., 2021) researchgate.net

Crop Treatment Yield Change Compared to Herbicide Alone
Oat Bromoxynil/MCPA + CropBooster® Up to +1.3%
Wheat Bromoxynil/MCPA + CropBooster® Up to +2.5%

These findings suggest that the integration of biostimulants into weed management programs that use this compound could be a viable strategy to not only support soil health but also to enhance crop performance and mitigate abiotic stress induced by the herbicide application. mdpi.com

Analytical Chemistry and Environmental Residue Analysis

Extraction and Sample Preparation Methodologies

Effective extraction and cleanup are paramount for accurate quantification, as environmental samples like soil and water are complex matrices. The goal is to isolate the target analytes from interfering substances.

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and preconcentration of phenoxyalkanoic acids, including MCPA, from aqueous samples. nih.gov The process involves passing a liquid sample through a solid adsorbent (sorbent) that retains the analyte. nih.gov The optimization of SPE methods is crucial for achieving high recovery rates.

Several factors influence SPE efficiency. The choice of sorbent material is critical. Studies have evaluated various materials, including reversed-phase C18 and polymeric sorbents like poly(divinylbenzene-co-N-vinylpyrrolidone) (Oasis HLB). nih.gov For phenoxyalkanoic acids, polymeric sorbents have often demonstrated superior extraction efficiency compared to traditional C18 materials, with recoveries better than 70% for a suite of 15 polar herbicides. nih.gov

Sample pH is another critical parameter. Acidification of the water sample to a pH below the pKa of the acidic herbicides (typically pH < 3) is essential to convert the analytes to their non-ionized form, which enhances their retention on reversed-phase sorbents. weber.hunih.gov For instance, adjusting the sample pH to <1 with sulfuric acid is a key step to ensure high recoveries. weber.hu

The selection of an appropriate elution solvent is necessary to desorb the retained analytes from the SPE cartridge. Solvents such as acetonitrile (B52724), methanol (B129727), and mixtures like acetone (B3395972):n-hexane are commonly used. weber.huweber.hu An optimized procedure for organochlorine pesticides uses a 1:1 acetone:n-hexane mixture followed by a 1:9 mixture, which eliminates the need for toxic chlorinated solvents like dichloromethane (B109758) and a subsequent solvent exchange step before gas chromatography analysis. weber.hu

Table 1: Optimization Parameters for Solid-Phase Extraction of Phenoxy Herbicides This table is interactive. Users can sort and filter the data.

Parameter Condition Rationale / Finding Reference
Sorbent Type Poly(divinylbenzene-co-N-vinylpyrrolidone) (Oasis HLB) Achieved >70% recovery for 15 polar herbicides without pH adjustment. nih.gov
Sorbent Type Enviro-Clean® HL DVB Used for extraction of phenoxyacid herbicides from water prior to LC-MS/MS. weber.hu
Sample pH Adjust to <1 with sulfuric acid Critical for high recoveries of phenoxyacid herbicides on DVB sorbents. weber.hu
Sample pH Acidification to pH < 2 Found to improve the recovery of certain surrogates in pesticide analysis. weber.hu
Elution Solvent Acetonitrile Used to elute phenoxyacid herbicides from DVB cartridges. weber.hu
Elution Solvent Acetone:n-hexane mixtures (1:1 and 1:9) Optimized, non-chlorinated solvent system that avoids the need for solvent exchange before GC analysis. weber.hu
Elution Solvent 50% acetonitrile-methanol mixture Used to elute MCPA from Hypersep C18 cartridges for HPLC analysis. researchgate.net

Beyond traditional SPE, more advanced extraction techniques have been developed to improve efficiency, reduce solvent consumption, and handle more complex sample matrices. nih.gov

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. tsijournals.com Supercritical CO₂ is advantageous because it is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. nih.gov However, pure CO₂ is non-polar and has limited efficiency for extracting polar compounds like acidic herbicides. nih.govrsc.org To overcome this, modifiers (co-solvents) such as methanol or acetone are added to the CO₂ to increase its polarity and solvating power. rsc.org For example, the SFE recovery of 2,4-D from soil increased from 7% with pure CO₂ to 101% when 1.5 ml of triethylamine (B128534) was added to a 100 ml acetone-water modifier. rsc.org Extraction temperature and pressure are also key parameters, with temperatures above 50°C sometimes leading to lower recovery due to thermal instability of the analytes. usda.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation approach that has revolutionized multiresidue pesticide analysis in food and other complex matrices. youtube.comyoutube.com The method involves two main steps:

Extraction/Partitioning: The sample is homogenized and extracted with a solvent, typically acetonitrile. Partitioning is induced by adding salts, such as magnesium sulfate (B86663) and sodium chloride, which drives the pesticides into the acetonitrile layer. youtube.com

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a small amount of SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and graphitized carbon black (GCB) to remove pigments) and magnesium sulfate to remove residual water. youtube.comyoutube.com The mixture is vortexed and centrifuged, and the cleaned supernatant is collected for analysis. youtube.com The QuEChERS method has been successfully applied to a wide range of pesticides in various matrices, including tobacco and cereals. nih.govresearchgate.net

Chromatographic and Spectroscopic Quantification Techniques

Following extraction and cleanup, instrumental analysis is performed for the separation and quantification of MCPA-isobutyl and its metabolites.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov However, phenoxyacetic acids like MCPA are polar and not sufficiently volatile for direct GC analysis. youtube.com Therefore, a derivatization step is required to convert them into less polar, more volatile esters or other derivatives. youtube.com

Common derivatization approaches include:

Alkylation/Esterification: This involves converting the carboxylic acid group to an ester, often a methyl ester (ME) or pentafluorobenzyl (PFB) ester. researchgate.netresearchgate.net Reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) are used. researchgate.netresearchgate.net The resulting esters are more volatile and exhibit excellent chromatographic behavior.

Silylation: This method replaces active hydrogen atoms in polar functional groups (like -COOH and -OH) with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create stable silyl (B83357) derivatives. researchgate.net

Once derivatized, the analytes are separated on a GC capillary column and detected by a mass spectrometer. epa.gov The MS can be operated in full-scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. researchgate.netnih.gov GC-MS has been used for the determination of MCPA residues in water, soil, and biological samples like winter wheat tissues. researchgate.netresearchgate.netepa.gov

Table 2: Common Derivatization Methods for GC Analysis of Phenoxy Acid Herbicides This table is interactive. Users can sort and filter the data.

Derivatization Method Reagent(s) Target Analyte Form Key Features Reference
Alkylation (Methylation) Diazomethane / Trimethylsilyldiazomethane Methyl Esters (e.g., MCPA-ME) Commonly used, creates volatile derivatives for GC analysis. researchgate.netepa.gov
Alkylation (Pentafluorobenzylation) Pentafluorobenzyl Bromide (PFBBr) Pentafluorobenzyl Esters Creates derivatives suitable for sensitive Electron Capture Detection (ECD) or MS. researchgate.netresearchgate.net
Silylation N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Silyl Esters Performed at room temperature; derivatives were stable for at least 5 days. researchgate.net
Acylation Heptafluorobutyric anhydride (B1165640) (HFBA), Pentafluoropropionic anhydride (PFPA) Acylated derivatives Common for compounds with amino groups, improves chromatographic shape. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing pesticide residues, particularly for compounds that are thermally labile or, like phenoxy acids, require derivatization for GC. routledge.commdpi.com

HPLC with UV Detection: Reversed-phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) or diode-array detector (DAD) is a common method for MCPA analysis. nih.govhelixchrom.com The retention of phenoxy acids is influenced by the mobile phase composition (e.g., acetonitrile/water) and pH. mdpi.comhelixchrom.com Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention on C18 columns. mdpi.com The method can be used for the analysis of MCPA in various samples, including water and soil. nih.govepa.gov

HPLC with Fluorescence Detection: While MCPA itself is not naturally fluorescent, HPLC with fluorescence detection can be employed after a pre-column derivatization step to attach a fluorescent tag to the molecule. nih.gov A study demonstrated a method using 9-anthryldiazomethane (B78999) (ADAM) to convert phenoxy acid herbicides into highly fluorescent derivatives. nih.gov These derivatives were then separated by RP-HPLC and detected with high sensitivity, achieving detection limits of around 500 pg per injection. nih.gov Another study found that combining UV and fluorescence detector (FLD) responses can provide a characteristic ratio for MCPA, enhancing the selectivity and confirmation of its identity in environmental samples. researchgate.net

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become a benchmark for pesticide residue analysis, offering superior sensitivity and selectivity, and often negating the need for derivatization. nih.govepa.gov

Table 3: Comparison of HPLC Detection Systems for MCPA Analysis This table is interactive. Users can sort and filter the data.

Detection System Principle Derivatization Required? Key Advantages Reference
UV / Diode-Array (DAD) Measures absorbance of UV light by the analyte. No Robust, widely available, suitable for routine analysis. nih.govhelixchrom.com
Fluorescence (FLD) Measures light emitted by a fluorescent analyte. Yes (Pre-column) Very high sensitivity, enhanced selectivity. researchgate.netnih.govnih.gov
Tandem Mass Spectrometry (MS/MS) Measures mass-to-charge ratio of analyte fragments. No Highest sensitivity and selectivity, structural confirmation. nih.govepa.gov

While phosphorimetry is a sensitive spectroscopic technique, its specific application for the routine analysis of this compound is not widely documented in recent literature. However, related luminescence-based methods, such as chemiluminescence (CL), have been developed for other phenoxyacid herbicides and demonstrate the potential for trace-level detection.

A study on the related herbicide 4-(4-chloro-o-tolyloxy) butyric acid (MCPB) described two new chemiluminescence methods. researchgate.net The principle involves HPLC separation followed by online UV-photodegradation of the herbicide. The resulting photoproducts then react with a chemiluminescent reagent system (e.g., luminol) to produce light, which is measured by a detector. researchgate.net This HPLC-CL method proved to be highly sensitive, with a detection limit of 0.1 µg/L after preconcentration by SPE. researchgate.net Such approaches highlight the potential of luminescence techniques for the ultra-trace analysis of phenoxy herbicides.

Method Validation and Quality Assurance in Environmental Monitoring

The reliability and comparability of data in environmental monitoring of this compound residues are fundamentally dependent on rigorous method validation and robust quality assurance programs. These elements ensure that analytical results are accurate, precise, and defensible. The process involves a systematic evaluation of analytical procedures to confirm their suitability for their intended purpose and the implementation of protocols to maintain performance quality over time. For compounds like this compound, which is an ester of the active acid MCPA, analytical methods in environmental residue analysis often involve a hydrolysis step to convert the ester to the parent MCPA, which is then quantified. Therefore, validation data frequently pertains to the analysis of the parent acid.

Assessment of Limits of Detection, Quantification, and Reproducibility

A cornerstone of method validation is the determination of performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), and reproducibility. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Reproducibility refers to the consistency of results obtained from the analysis of identical samples under varying conditions, such as by different analysts, on different instruments, or over different time periods.

Research findings detail these parameters for MCPA across various environmental matrices. For instance, in the analysis of soil samples, one validation study reported calculated Limits of Detection for MCPA ranging from 0.000466 to 0.000480 mg/kg in the originating laboratory. epa.gov An independent laboratory validation (ILV) of the same method reported LODs for MCPA between 0.0000375 and 0.0000871 mg/kg. epa.gov The LOQ in the ILV was established based on the 0.6 ng/mL standard, with the LOD being 30% of this value. epa.gov

In aqueous matrices, a method developed for MCPA in drinking water using solid-phase extraction (SPE) followed by high-pressure liquid chromatography with ultraviolet detection (HPLC-UV) established a detection limit of 0.02 μg/mL. scispace.com The reproducibility of this method was demonstrated through within-day and day-to-day experiments, with coefficients of variation (%CV) for within-day analysis being 11.7%, 7.0%, and 7.1% for concentrations of 0.10, 1.0, and 2.0 μg/mL, respectively. scispace.com Day-to-day reproducibility yielded %CVs of 11.0%, 8.9%, and 5.4% for the same concentrations. scispace.com

Another study focusing on a reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of MCPA and Bromoxynil reported an LOD of 1.08 mg/L and an LOQ of 3.62 mg/L for MCPA. nih.govnih.gov The repeatability of this method was found to be excellent, with a relative standard deviation (RSD) of 0.11% for the standard solution and 0.36% for the sample solution. researchgate.net These values fall well within the acceptable limits for method validation, which often require an RSD of ≤ 2%. nih.govresearchgate.net

The data below summarizes the analytical performance characteristics for MCPA from various studies.

Table 1: Limits of Detection (LOD), Quantification (LOQ), and Reproducibility for MCPA Analysis

MatrixAnalytical MethodLODLOQReproducibility (RSD/CV)Source
Soil (Clay)LC-MS/MS0.000466-0.000480 mg/kgNot SpecifiedMean Recoveries: 70-120%; RSD ≤20% epa.gov
Soil (Sandy Loam)LC-MS/MS0.0000375-0.0000871 mg/kg0.002 mg/kg (calculated from 0.6 ng/mL standard)Not Specified epa.gov
Drinking WaterSPE-HPLC-UV0.02 µg/mLNot SpecifiedWithin-day: 7.0-11.7%; Day-to-day: 5.4-11.0% scispace.com
Commercial FormulationRP-HPLC-UV1.08 mg/L3.62 mg/LStandard: 0.11%; Sample: 0.36% nih.govnih.gov
Brown RiceHPLC/UVDNot SpecifiedNot Specified1.5 - 5.7% researchgate.net
Rice StrawHPLC/UVDNot SpecifiedNot Specified1.5 - 5.7% researchgate.net

Inter-laboratory Harmonization of Analytical Protocols

Inter-laboratory harmonization is a critical component of quality assurance, ensuring that analytical results for a given sample are comparable and reproducible, regardless of the laboratory performing the analysis. This is achieved through the development and adoption of standardized methods, participation in proficiency testing (PT) schemes, and the use of certified reference materials. The goal is to minimize analytical variability between laboratories, which can arise from differences in instrumentation, reagents, environmental conditions, and operator technique. nih.gov

The process of harmonizing analytical protocols for pesticide residues like this compound is guided by international standards such as ISO 17025 and guidance documents from bodies like the European Union, which outline requirements for analytical quality control (AQC). eurl-pesticides.eu These guidelines aim to ensure that reported results are reliable for regulatory compliance and environmental assessment. eurl-pesticides.eu

A practical example of the challenges in achieving inter-laboratory harmonization can be seen in the independent laboratory validation (ILV) of an analytical method for several phenoxy acids, including MCPA, in soil. epa.gov While the originating laboratory (ECM) demonstrated acceptable performance, the ILV laboratory encountered issues. epa.gov Specifically, the specificity of the method for MCPA was deemed unacceptable by the ILV due to matrix interferences that were approximately 20-21% of the LOQ. epa.gov This suggests that the method was not sufficiently rugged or analytically reproducible to perform consistently in a different laboratory environment, highlighting a failure in harmonization. epa.gov

Table 2: Comparison of Findings from an Inter-laboratory Validation for a Phenoxy Herbicide Method

ParameterOriginating Lab (ECM) FindingIndependent Lab (ILV) FindingImplication for HarmonizationSource
Linearity Acceptable for all analytes.Marginally acceptable for some analytes.Minor discrepancy, but indicates potential for method variability. epa.gov
Specificity (MCPA) Acceptable.Unacceptable due to matrix interferences (~20-21% of LOQ).Significant issue; indicates the method is not robust across different matrix sources or lab conditions. epa.gov
Mean Recoveries Within guideline requirements (70-120%).Not explicitly stated as unacceptable, but specificity issues imply recovery could be affected.Inconsistent specificity undermines confidence in recovery and thus, comparability of results. epa.gov
Overall Assessment Method deemed valid.Method considered not very rugged or analytically reproducible.Lack of harmonization; the method cannot be reliably transferred between laboratories without modification or further optimization. epa.gov

Achieving harmonization requires robust methods that are validated across multiple laboratories and a variety of environmental conditions. Organizations like the FAO/IAEA have initiated coordinated research projects to assist national laboratories in assuring the quality of pesticide product analysis, promoting the use of standardized procedures to ensure data comparability. iaea.org The ultimate aim is to create a framework where analytical data from any accredited laboratory can be accepted with a high degree of confidence, which is essential for effective global environmental monitoring and regulation. eurl-pesticides.eu

Regulatory Science and Environmental Management Paradigms

Academic Perspectives on Existing Environmental Quality Standards and Guidelines

The establishment of environmental quality standards (EQS) for pesticides like MCPA-isobutyl and its primary metabolite, MCPA, is a cornerstone of environmental protection efforts. These standards, however, vary significantly across different jurisdictions, reflecting diverse legislative approaches and scientific interpretations.

Regulatory frameworks for phenoxy herbicides, including MCPA, show considerable variation globally. These differences can be seen in the established maximum concentration limits in water bodies and the methodologies used to derive them.

In the European Union, EQS for MCPA in surface waters can range from 0.01 to 1.6 μg/L as an annual average (AA-EQS). sourcetotap.eu Switzerland, while not an EU member, has set a Chronic Quality Standard (equivalent to AA-EQS) of 0.66 μg/L and an Acute Quality Standard of 6.4 μg/L for MCPA. sourcetotap.eu The United Kingdom's Environment Agency has established non-statutory standards for MCPA for the protection of freshwater aquatic life, which are pH-dependent. herts.ac.ukherts.ac.uk For saltwater, the UK has set an annual average of 80 µg/l and a maximum acceptable concentration of 800 µg/l. herts.ac.ukherts.ac.uk

In Canada, an interim water quality guideline for MCPA for the protection of freshwater life has been set at 2.6 µg/L. ccme.ca For marine life, the interim guideline is 4.2 µg/L. ccme.ca These guidelines apply to the total concentration of all forms of MCPA. ccme.ca The United States Environmental Protection Agency (EPA) does not have national recommended Ambient Water Quality Criteria for MCPA but develops aquatic life benchmarks to support registration decisions under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.govepa.gov The World Health Organization (WHO) has issued a guideline value of 2 μg/L for MCPA in drinking water. sourcetotap.euherts.ac.uk

This variation highlights a lack of global harmonization, with standards differing by orders of magnitude in some cases, which can create challenges for consistent environmental protection. nih.gov

Interactive Table: International Water Quality Standards for MCPA Below is a sortable and searchable table comparing various international standards for MCPA in water.

Environmental protection values, such as the EQS, are derived through structured, science-based methodologies. A common approach involves using ecotoxicological data to determine a concentration below which no adverse effects on the ecosystem are expected.

The process often starts with identifying the lowest observed effect concentration (LOEC) or a no-observed-effect concentration (NOEC) from sensitive aquatic species tested in laboratory studies. ccme.ca For instance, Canada's guideline for MCPA was derived by multiplying the LOEC for the algae S. capricornutum and N. pelliculosa by a safety factor of 0.1. ccme.ca These safety or assessment factors are applied to the toxicological endpoints to account for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems and from single-species tests to community-level effects. ccme.canih.gov

Another widely used concept is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.gov The PEC is an estimate of the concentration of a substance in the environment, while the PNEC is derived from ecotoxicity data. nih.gov If the PEC/PNEC ratio is less than one, the risk is generally considered to be acceptable. The U.S. EPA employs a collaborative approach between its water and pesticide programs to develop protective aquatic life values, ensuring consistency and leveraging scientific work across different regulatory acts like the Clean Water Act (CWA) and FIFRA. epa.gov

Policy Implications and Future Research Needs for Sustainable Use

The identified data gaps and regulatory inconsistencies have significant policy implications and highlight the need for targeted research to ensure the sustainable use of this compound. A key policy challenge is managing a substance that is widely used but frequently detected in water bodies, sometimes exceeding drinking water standards. sourcetotap.euadvancedsciencenews.com

Future research should prioritize a better understanding of MCPA's mobilization and transport from land to water, especially in diverse hydrogeological settings and on organic-rich soils. ulster.ac.ukadvancedsciencenews.com There is an urgent need for more research into the ecotoxicological effects of MCPA in combination with other environmental stressors. sourcetotap.euulster.ac.uk This would support the development of more realistic risk assessments that consider the cumulative impacts of multiple chemicals. nih.gov

From a policy perspective, this research could inform the development of more targeted mitigation measures, such as refined application guidelines, buffer zone requirements, and the promotion of alternative weed control methods. ulster.ac.uk Furthermore, greater harmonization of regulatory standards and risk assessment methodologies across jurisdictions would promote a more consistent and effective approach to environmental management. nih.goveuropa.eu Addressing these research needs is crucial for balancing the agricultural benefits of this compound with the imperative to protect water quality and ecosystem health. ulster.ac.uk

Identifying Critical Research Gaps for Improved Environmental Management

The environmental management of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and its derivatives, such as this compound, relies on a thorough understanding of its environmental fate and transport. ulster.ac.uk MCPA is a selective, systemic, post-emergence phenoxy herbicide used to control broadleaf weeds in a variety of agricultural and non-agricultural settings. herts.ac.ukorst.eduepa.gov It is typically formulated as a salt or an ester, like this compound, and the specific formulation can significantly influence its behavior in the environment before it reaches soil or plant surfaces. ulster.ac.uk While the parent acid, MCPA, has been the subject of numerous studies, significant research gaps remain, particularly concerning its various ester forms, which hinders comprehensive environmental risk assessment and management.

A primary research gap is the lack of specific data on the environmental behavior of individual MCPA esters. epa.gov For instance, the United States Environmental Protection Agency (EPA) has previously noted that a full risk assessment for products containing certain MCPA esters was difficult to complete due to a lack of data on their impact on non-target organisms. epa.gov Esters are generally more volatile than the acid or salt forms. ulster.ac.uk Although MCPA itself has low volatility, the ester formulations can increase this characteristic. ulster.ac.uk Once applied, esters like this compound are expected to hydrolyze to the parent MCPA acid, which is the herbicidally active form. However, the rate and extent of this hydrolysis in different environmental compartments (e.g., soil, water, on plant surfaces) are not well-documented for every ester, creating uncertainty in exposure modeling.

Further research is needed to fully understand the dynamics of MCPA transport at the catchment scale. nih.gov Due to its high solubility and poor adsorption to soil, MCPA is highly mobile and susceptible to transport into surface and groundwater. ulster.ac.uknih.gov This has led to its frequent detection in rivers and drinking water sources. ulster.ac.uknih.gov While it is known that MCPA degrades under aerobic conditions, its persistence in anaerobic environments, such as saturated soils or deeper groundwater, represents a potential legacy issue that is not fully understood. ulster.ac.uk Negligible breakdown can occur in these anaerobic zones, creating long-term reservoirs of contamination. ulster.ac.uk

The influence of soil properties and amendments on MCPA's fate and mobility also requires more detailed investigation. Studies have shown an inverse relationship between sorption strength and mineralization; the more strongly MCPA is bound to soil particles, the slower its degradation rate. nih.govresearchgate.net The addition of organic amendments, such as de-oiled two-phase olive mill waste, has been shown to increase the adsorption of MCPA in soil, which can reduce leaching. nih.gov However, the same amendments can also increase water-soluble organic carbon, potentially enhancing MCPA mobility in certain soil types. nih.gov A deeper understanding of these complex interactions is critical for developing effective management strategies to mitigate water contamination.

Finally, the impact of pesticide mixtures is an emerging area of concern. Pesticides are often applied in cocktails, and their combined presence can affect microbial communities and the degradation rates of individual compounds. nih.gov The presence of MCPA has been shown to cause a stress reaction in the soil microbial community, and its interaction with other herbicides and fungicides can alter degradation pathways and efficiency. nih.gov Research into these interactive effects is scarce but essential for assessing the real-world environmental impact of MCPA-based herbicides. nih.gov

Table 1: Environmental Properties of MCPA Acid This table summarizes key environmental fate properties of MCPA, the active form to which this compound hydrolyzes. These values can vary significantly based on environmental conditions.

PropertyValueSource
Aerobic Soil Metabolism Half-life 24 days epa.gov
Soil Photolysis Half-life 67 days (on surface) epa.gov
Water Solubility High ulster.ac.uknih.gov
Sorption to Soil Poor / Low ulster.ac.uknih.gov
Freundlich Constant (KF) 0.7 - 27.2 mg(1-nF) LnF/kg nih.gov
Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) 50 - 62 L/kg nih.gov

Development of Predictive Models for Environmental Behavior at Catchment Scales

The frequent detection of MCPA in surface water bodies across various regions has underscored the need for robust predictive models to understand and manage its transport at the catchment scale. ulster.ac.uknih.gov These models are crucial tools for water resource planning, assessing the impact of land management changes, and targeting mitigation measures effectively. nih.govresearchgate.net The development of such models for MCPA is driven by its high mobility and potential to compromise drinking water quality. nih.govnih.gov

Catchment-scale models for pesticides like MCPA integrate various factors, including the physicochemical properties of the herbicide, soil characteristics, hydrogeology, and climatic conditions. taylorfrancis.com For MCPA, key parameters include its high water solubility and low sorption to soil, which make it prone to leaching and runoff. ulster.ac.uknih.gov Models like PRZM-EXAMS and SCI-GROW have been used by regulatory agencies to estimate environmental concentrations in surface and groundwater, respectively. epa.govepa.gov However, these screening-level models often represent worst-case scenarios and may not capture the complex, site-specific hydrological processes that govern pesticide transport. epa.govmdpi.com

Recent research has highlighted the limitations of coarse-resolution monitoring data and the necessity of high-temporal-resolution data for accurately modeling MCPA transport pathways. nih.gov A study conducted in a 384 km² cross-border catchment in Ireland employed 7-hourly sampling (with more frequent sampling during storms) to quantify MCPA loads over a spraying season. nih.gov The findings revealed that the vast majority of the MCPA load was transported during storm events, challenging the efficacy of regulatory monitoring programs that rely on less frequent, weekly sampling. nih.gov

This high-resolution study allowed for the separation of MCPA transport pathways, providing critical data for refining predictive models. nih.gov The results indicated that surface-dominated "quickflow" pathways were responsible for the bulk of the herbicide transport, with a significant, persistent component also transported via deeper "baseflows". nih.gov This demonstrates that MCPA can be a long-term, low-level contaminant in groundwater-fed streams, in addition to causing acute, high-concentration spikes during rain events. nih.gov Such detailed findings are essential for calibrating and validating more sophisticated, physically-based or conceptual hydrological models that can simulate these distinct pathways. researchgate.net

The development of predictive models at the catchment scale is an iterative process that requires continuous improvement through better data and a deeper understanding of underlying processes. For MCPA and its esters like this compound, future modeling efforts should aim to:

Incorporate the influence of different formulations on transport and degradation.

Better represent the persistence of MCPA in anaerobic soil and groundwater zones. ulster.ac.uk

Account for the spatial variability of soil properties and land use within a catchment. nih.gov

Integrate high-resolution monitoring data to accurately capture the dynamics of storm-driven transport. nih.gov

By improving these models, water managers and regulators can better predict periods and areas of high risk, design more effective mitigation strategies like buffer zones or changes in application timing, and ultimately protect water resources from contamination. nih.gov

Table 2: MCPA Load Apportionment in a Monitored Catchment This table presents findings from a high-resolution monitoring study in a 384 km² agricultural catchment, showing the pathways by which MCPA was transported to the river over a 7-month period.

PathwayPercentage of Total LoadKey FindingSource
Total Event Flow 87.7%The vast majority of MCPA is transported during rain events. nih.gov
Surface-Dominated Quickflow (QF) 72.0%Surface runoff is the dominant and most acute pathway. nih.gov
Deep Baseflow ~12%Indicates a persistent, long-term source of contamination. nih.gov
Total Exported Load 85.2 kgEquivalent to 0.55 kg/km ² of agricultural land in the catchment. nih.gov

Conclusions and Future Research Directions

Synthesis of Key Findings and Current Understanding

MCPA-isobutyl is the 2-methylpropyl ester of 4-chloro-2-methylphenoxyacetic acid (MCPA). bcpcpesticidecompendium.org It belongs to the phenoxyacetic acid family of herbicides and functions as a synthetic auxin, inducing uncoordinated growth in target weed species. herts.ac.uknih.gov The formulation of MCPA as an ester, such as isobutyl, can influence its behavior in the environment compared to its parent acid or salt forms. ulster.ac.uk For instance, ester formulations are generally more volatile than the free acid or salt forms. ulster.ac.uk

While extensive research is available for the parent MCPA acid, specific data for the isobutyl ester are less comprehensive. The available information is summarized below.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name2-methylpropyl (4-chloro-2-methylphenoxy)acetate bcpcpesticidecompendium.orgherts.ac.uk
CAS Number1713-11-7 herts.ac.uk
Molecular FormulaC13H17ClO3 bcpcpesticidecompendium.orgncats.io
Molecular Mass256.72 g/mol herts.ac.uk
Physical StateData not available herts.ac.uk
Solubility in water at 20°CData not available herts.ac.uk
Melting PointData not available herts.ac.uk
Boiling PointData not available herts.ac.uk

Environmental Fate and Ecotoxicology

The environmental fate of this compound is intrinsically linked to the behavior of its parent compound, MCPA. Once in the environment, it is expected to hydrolyze to the parent MCPA acid. The persistence and mobility of MCPA are influenced by soil type, organic matter content, and microbial activity. researchgate.net The parent acid has a reported aerobic soil metabolism half-life of approximately 24 days. epa.gov Due to its high solubility and low adsorption to soil, MCPA is considered to have the potential to be mobile in the soil and leach into groundwater. ulster.ac.ukepa.gov

The ecotoxicological profile of MCPA and its derivatives has been studied, though specific data for the isobutyl ester is sparse. For the parent MCPA, toxicity varies significantly depending on the organism.

Ecotoxicity of MCPA (Parent Acid)

OrganismEndpointValueToxicity ClassificationSource
Freshwater Fish (e.g., Bluegill)96-hour LC50>100 mg/LPractically non-toxic epa.gov
Aquatic Invertebrates (e.g., Daphnia magna)48-hour EC50190 mg/LPractically non-toxic epa.gov
Aquatic Algae (e.g., Selenastrum capricornutum)96-hour IC5018.4 mg/LModerately toxic nih.gov

It is important to note that formulated products can exhibit higher toxicity than the active ingredient alone. nih.gov

Identification of Emerging Research Themes

The scientific community recognizes several emerging areas of research for phenoxy herbicides like MCPA, which are applicable to the isobutyl ester. A primary concern is the environmental transport of these herbicides from agricultural fields to water bodies. ulster.ac.ukepa.gov High-resolution monitoring of river catchments has revealed the mobility of MCPA after rainfall events, highlighting the need for a better understanding of its hydrological pathways. youtube.comyoutube.com

Another critical research theme is the ecotoxicological impact of herbicide mixtures. In natural environments, organisms are often exposed to a cocktail of pollutants. Research is beginning to explore the synergistic or antagonistic effects of MCPA in combination with other pesticides, nutrients, and pharmaceuticals, as these interactions could alter its toxicity. ulster.ac.ukyoutube.com

Furthermore, the development of weed resistance to herbicides is a significant challenge in modern agriculture. uky.eduresearchgate.net Research into the mechanisms of resistance and the development of integrated weed management strategies that reduce reliance on single-mode-of-action herbicides are gaining prominence. uky.edu This includes exploring alternative weed control methods and the efficacy of different herbicide formulations. ulster.ac.uk

Recommendations for Interdisciplinary Collaborative Research

Addressing the complexities of this compound's role in agriculture and its environmental footprint requires a multi-faceted, interdisciplinary approach.

Agronomy and Environmental Science: Collaborative studies are needed to optimize the application of this compound to minimize environmental losses without compromising weed control efficacy. This includes research on precision application technologies and the impact of different agricultural practices (e.g., tillage, cover cropping) on herbicide runoff and leaching. ulster.ac.ukuky.edu

Chemistry and Toxicology: There is a clear need for further research into the specific environmental fate and ecotoxicological profile of this compound. This includes studies on its degradation rates in different environmental compartments and its toxicity to a wider range of non-target organisms. The potential for combined toxic effects with other agrochemicals warrants in-depth investigation. ulster.ac.ukyoutube.com

Ecology and Microbiology: Research should focus on the long-term impacts of this compound on soil microbial communities and their functions, which are vital for soil health and nutrient cycling. Understanding how the herbicide affects the biodiversity of agricultural landscapes is also crucial.

Social Sciences and Economics: Collaboration with social scientists and economists can help in understanding the drivers of herbicide use and the barriers to the adoption of more sustainable weed management practices. uky.eduuzh.ch This can inform the development of effective policies and extension programs.

A proposed framework for interdisciplinary research would involve integrated catchment management studies, combining detailed monitoring of this compound and its degradates in soil and water with ecological surveys and assessments of agricultural practices. epa.gov

Broader Implications for Sustainable Agrochemical Development

The study of this compound holds broader implications for the future of sustainable agrochemical development. The knowledge gaps identified for this compound underscore the need for a more holistic approach to pesticide evaluation, considering not just the active ingredient but also its various formulations and their environmental behavior. ulster.ac.uk

The challenges of herbicide mobility and weed resistance associated with compounds like this compound highlight the limitations of a purely chemical-based approach to weed management. uky.eduresearchgate.net This reinforces the importance of Integrated Weed Management (IWM) systems that combine chemical, cultural, mechanical, and biological control methods. uky.edu

Future agrochemical development should prioritize the design of molecules with improved environmental profiles, such as enhanced biodegradability and reduced mobility. There is also potential in exploring novel delivery systems, such as microencapsulation, to improve the targeting of herbicides and reduce their environmental impact. researchgate.net Ultimately, the long-term sustainability of agriculture will depend on a paradigm shift towards systems that are less reliant on synthetic chemical inputs and that leverage ecological processes to manage pests and maintain productivity. uzh.chresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess MCPA-isobutyl mineralization in different environmental matrices?

  • Methodological Answer : Use modified OECD 307 test protocols to compare mineralization in liquid and soil microcosms. Spiked ¹³C-labeled this compound into soil samples containing native microorganisms, and quantify ¹³CO₂ release via gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). This approach distinguishes between cation and anion mineralization pathways, as observed in soil systems where MCPA anions dominate mineralization .

Q. What analytical methods optimize the detection of trace this compound residues in sediment samples?

  • Methodological Answer : Employ solid-phase extraction (SPE) combined with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Strengthen chromatographic retention by optimizing column binding forces (e.g., pH adjustments) while ensuring ionization efficiency for MS detection. Validation parameters (recoveries: 80–108%, RSD: 3.6–8.2%) confirm method robustness for trace analysis .

Q. How should researchers formulate hypotheses for this compound adsorption studies?

  • Methodological Answer : Frame hypotheses around adsorption mechanisms (e.g., π-π interactions between aromatic rings and graphene layers, hydrogen bonding) and thermodynamic spontaneity. Test using Langmuir and Freundlich isotherms with computational modeling to validate exothermic, weak adsorption processes observed in MCPA and co-contaminant studies .

Q. What protocols ensure reproducibility in this compound sorption/desorption experiments?

  • Methodological Answer : Standardize soil sampling (e.g., 0–15 cm depth, randomized block design) and pre-treat soils to remove organic matter. Use radiolabeled ¹⁴C-MCPA to track sorption kinetics in controlled conditions (pH, ionic strength). Include phosphate buffers to assess competitive adsorption effects .

Advanced Research Questions

Q. How can conflicting data on this compound mineralization pathways (cation vs. anion) be resolved?

  • Methodological Answer : Conduct dual-isotope labeling (e.g., ¹³C for aromatic rings, ¹⁵N for cations) in soil microcosms. Analyze isotopic CO₂ and NH₃/N₂O emissions via GC-C-IRMS and membrane inlet mass spectrometry (MIMS). This clarifies preferential degradation pathways and quantifies trace cation contributions, addressing contradictions in mineralization kinetics .

Q. What strategies mitigate legacy this compound contamination in anaerobic environments?

  • Methodological Answer : Combine high-resolution catchment monitoring (e.g., Chemcatcher® passive samplers) with hydrogeochemical modeling. Track remobilization from anaerobic sediments using half-life data (up to 2,000 days under anoxic conditions) and correlate with storm events to identify quickflow vs. baseflow transport pathways .

Q. How do co-contaminants influence this compound adsorption dynamics in agricultural soils?

  • Methodological Answer : Perform competitive adsorption assays with glyphosate, tetracycline, and phosphate. Use batch experiments with ¹⁴C-labeled MCPA and LC-MS/MS quantification. Statistical analysis (ANOVA, PCA) reveals synergistic/antagonistic effects, such as reduced MCPA sorption in phosphate-rich soils due to ligand competition .

Q. What computational tools improve parameter identifiability in this compound degradation models?

  • Methodological Answer : Apply Hessian eigenvalue analysis to assess parameter sloppiness in mechanistic models. Use Monte Carlo Parallel Analysis (MCPA) to avoid factor over-retention and validate reduced-parameter models. This enhances predictive accuracy for degradation rates in heterogeneous soil systems .

Methodological Best Practices

  • Data Management : Assign dedicated data managers for large-scale studies to standardize metadata (e.g., visitor logs, rare species sightings) and integrate monitoring datasets. Budget for analytical equipment (e.g., GC-C-IRMS) and training .
  • Research Question Design : Ensure questions are measurable (e.g., using isotopic tracers), attainable (feasible within resource constraints), and hypothesis-driven. Avoid broad inquiries; instead, focus on variables like ionic strength or co-contaminant interactions .
  • Ethical Reporting : Disclose limitations (e.g., detection limits in urinary MCPA excretion studies ) and align results with literature to highlight novel contributions (e.g., legacy contamination mechanisms ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.